5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one
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Overview
Description
5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one typically involves the reaction of 6-methyl-3-nitropyridin-2-amine with indolin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
3-Hydroxyindolin-2-one: Another indole derivative with distinct chemical properties and applications.
Isatin: A compound with a similar indole core but different functional groups and biological activities.
Properties
Molecular Formula |
C14H12N4O3 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
5-[(6-methyl-3-nitropyridin-2-yl)amino]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H12N4O3/c1-8-2-5-12(18(20)21)14(15-8)16-10-3-4-11-9(6-10)7-13(19)17-11/h2-6H,7H2,1H3,(H,15,16)(H,17,19) |
InChI Key |
VTMQJMJBHRQRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NC(=O)C3 |
Origin of Product |
United States |
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